2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole
Overview
Description
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole is an organic compound characterized by the presence of furan and imidazole rings
Mechanism of Action
Target of Action
The primary target of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole is primary amines . This compound is particularly well-suited to the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules . It has also been found to interact with human serum albumin (HSA) .
Mode of Action
This compound is nonfluorescent in its unreacted state and reacts specifically with amines to form highly fluorescent conjugates . This allows for the ultrasensitive detection of primary amines . In the context of copper (II) complexes, this compound has been found to bind to HSA at different sites and with diverse stoichiometries and affinities .
Biochemical Pathways
It is known that this compound is involved in the detection of primary amines , which play a crucial role in various biochemical processes, including protein synthesis.
Pharmacokinetics
It is known that this compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of highly fluorescent conjugates with primary amines . This allows for the ultrasensitive detection of these amines . In the context of copper (II) complexes, this compound has been found to bind to HSA, potentially influencing its function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store this compound in a freezer (-5 to -30°C) and protect it from light . These conditions likely help maintain the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with protease-activated receptor 2 (PAR2), a receptor involved in various cellular processes. The interaction with PAR2 leads to the activation of signaling pathways that regulate inflammation and pain responses . Additionally, this compound can bind to other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In endothelial progenitor cells, this compound acts as a PAR2 agonist, leading to increased intracellular calcium levels and activation of downstream signaling pathways . This activation can influence cell proliferation, migration, and differentiation. In other cell types, such as HEK293t cells, this compound has been shown to modulate gene expression and cellular metabolism, further highlighting its versatile role in cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to PAR2, leading to receptor activation and subsequent signaling cascade initiation . This activation involves the phosphorylation of various kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, Src, and ERK1/2, which play crucial roles in cellular responses. Additionally, this compound can inhibit or activate other enzymes, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained activation of signaling pathways and potential alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates PAR2 and induces cellular responses without causing significant toxicity . At higher doses, adverse effects such as inflammation and tissue damage have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites such as 2-furoic acid . These metabolic processes can influence the compound’s activity and duration of action. Additionally, this compound can affect metabolic flux and alter metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and accumulate in specific cellular compartments . This localization is influenced by factors such as the presence of transporters and the compound’s physicochemical properties. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole typically involves the reaction of 2-furoyl chloride with imidazole derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.
Scientific Research Applications
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Comparison with Similar Compounds
Similar Compounds
2-Furoyl chloride: A precursor in the synthesis of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole, known for its reactivity and use in organic synthesis.
Furan-2-carboxylic acid: Another related compound with applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
This compound is unique due to its dual presence of furan and imidazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[5-(furan-2-yl)-1H-imidazol-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(10-4-2-6-17-10)12-13-7-8(14-12)9-3-1-5-16-9/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZNJXJLTVYBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(N2)C(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238374 | |
Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91037-91-1 | |
Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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